molecular formula C9H17ClN4O B1405235 [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride CAS No. 1713163-14-4

[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride

Cat. No.: B1405235
CAS No.: 1713163-14-4
M. Wt: 232.71 g/mol
InChI Key: ZUKVLAHDKQSPJY-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride exhibits a sophisticated three-dimensional arrangement characterized by the spatial relationship between its constituent heterocyclic components. The compound features a central 1,2,3-triazole ring system that serves as the primary structural scaffold, with a hydroxymethyl substituent at the 4-position and a piperidin-3-ylmethyl group attached to the nitrogen atom at position 1 of the triazole ring. This molecular framework creates a bifunctional system where both the triazole and piperidine rings contribute to the overall conformational flexibility and potential biological activity.

The crystallographic analysis of related triazole-piperidine derivatives reveals important structural features that can be extrapolated to understand the target compound. Studies of similar systems demonstrate that the triazole ring maintains planarity, while the piperidine ring adopts a chair conformation typical of six-membered saturated heterocycles. The dihedral angles between the triazole and piperidine ring systems play a crucial role in determining the overall molecular conformation, with reported values ranging from 49 to 70 degrees depending on the specific substitution pattern and intermolecular interactions.

The hydrochloride salt formation significantly influences the crystal packing and intermolecular interactions within the solid state. The presence of the chloride anion creates opportunities for hydrogen bonding networks that stabilize the crystal structure and enhance the compound's water solubility. Research on related triazole compounds indicates that intermolecular hydrogen bonds between oxygen and nitrogen atoms contribute to the formation of one-dimensional chain structures in the crystal lattice.

The molecular weight of the compound is approximately 231.70 grams per mole when considering the hydrochloride salt form, which is consistent with the molecular formula that includes the additional hydrochloric acid molecule. The spatial arrangement of functional groups creates distinct regions of differing electronic density, with the triazole nitrogen atoms and the hydroxyl group serving as potential hydrogen bond acceptors and donors, respectively.

Nuclear Magnetic Resonance Spectral Profiling (¹H, ¹³C, ¹⁵N)

The nuclear magnetic resonance spectroscopic characterization of this compound provides detailed information about the electronic environment and connectivity of all atoms within the molecular structure. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that can be assigned to specific structural elements based on their chemical shift values and coupling patterns.

The triazole ring proton typically appears as a singlet in the aromatic region, with chemical shift values reported around 7.5 to 8.0 parts per million for similar 1,2,3-triazole derivatives. This downfield chemical shift reflects the electron-deficient nature of the triazole ring system and the deshielding effect of the nitrogen atoms. The hydroxymethyl group attached to the triazole ring generates two distinct signals: the methylene protons appear as a doublet around 4.6 to 4.8 parts per million, while the hydroxyl proton resonates as a broad signal around 5.0 to 5.5 parts per million due to exchange with water molecules.

The piperidine ring system contributes multiple signals to the proton nuclear magnetic resonance spectrum, with the methylene protons appearing in the aliphatic region between 1.5 and 3.0 parts per million. The complexity of these signals reflects the different chemical environments of the axial and equatorial protons in the chair conformation of the piperidine ring. The nitrogen-containing carbon of the piperidine ring typically appears around 2.5 to 3.0 parts per million due to the electron-withdrawing effect of the nitrogen atom.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The triazole ring carbons exhibit characteristic chemical shifts, with the carbon bearing the hydroxymethyl group typically appearing around 148 to 155 parts per million. The hydroxymethyl carbon resonates around 56 to 60 parts per million, while the piperidine ring carbons appear in the aliphatic region between 20 and 55 parts per million depending on their proximity to the nitrogen atom.

Nitrogen-15 nuclear magnetic resonance spectroscopy, while less commonly performed due to the low natural abundance of nitrogen-15, can provide valuable information about the electronic environment of the nitrogen atoms. The triazole ring nitrogens exhibit distinct chemical shifts that reflect their different bonding environments, with values typically ranging from -50 to -150 parts per million relative to nitromethane as an external standard.

Computational Chemistry Approaches (Density Functional Theory, Gauge-Including Atomic Orbitals Calculations)

Computational chemistry methods, particularly density functional theory calculations, provide essential insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound. These theoretical approaches complement experimental characterization techniques by offering detailed information about bond lengths, bond angles, and electronic properties that may be difficult to determine experimentally.

Density functional theory calculations using basis sets such as 6-31G(d,p) and 6-31G+(d,p) allow for the optimization of molecular geometry and the prediction of structural parameters. Studies of related triazole compounds demonstrate that calculated geometric parameters show excellent agreement with experimental X-ray crystallographic data, with deviations typically less than 0.02 Angstroms for bond lengths and 2 degrees for bond angles. The computational optimization process reveals the preferred conformations of the flexible linker between the triazole and piperidine rings, providing insights into the conformational behavior of the molecule.

The electronic structure calculations provide detailed information about the frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital. These orbital energies and their spatial distributions offer insights into the potential reactivity and electronic properties of the compound. The electron density distribution analysis reveals regions of high and low electron density, which correlate with the chemical reactivity and potential binding sites for biological targets.

Gauge-including atomic orbitals calculations represent a sophisticated approach for predicting nuclear magnetic resonance chemical shifts and coupling constants from first principles. These calculations take into account the magnetic field effects on the electronic wave function, allowing for accurate prediction of nuclear magnetic resonance parameters. The computed chemical shifts can be directly compared with experimental values to validate the theoretical model and provide assignments for complex spectral features.

Vibrational frequency calculations provide theoretical infrared and Raman spectroscopic data that can be compared with experimental measurements. The calculated frequencies help in the assignment of experimental vibrational bands and provide insights into the molecular dynamics and intermolecular interactions. Particular attention is paid to the characteristic vibrations of the triazole ring, the carbon-oxygen stretch of the hydroxymethyl group, and the carbon-nitrogen stretches of the piperidine ring.

Tautomeric Behavior and Isomeric Considerations

The tautomeric behavior of this compound represents a crucial aspect of its structural characterization, as 1,2,3-triazole systems can exist in multiple tautomeric forms that significantly influence their chemical and biological properties. Research on 1,2,3-triazole tautomerism demonstrates that these heterocycles can exist as both 1H and 2H tautomers, with the equilibrium between these forms being sensitive to solvent effects, temperature, and substitution patterns.

Studies of unsubstituted 1,2,3-triazole in aqueous solution reveal that the 2H-tautomer is favored by a factor of approximately two over the 1H-tautomer. This tautomeric preference is attributed to lone-pair repulsion effects between adjacent nitrogen atoms in the triazole ring. However, the presence of substituents, particularly bulky groups attached to the nitrogen atoms, can significantly alter this equilibrium and may even prevent tautomerization altogether.

In the case of this compound, the presence of the piperidin-3-ylmethyl substituent at the N1 position effectively locks the triazole ring in the 1H-tautomeric form. This substitution prevents migration of the proton to the N2 position, thus eliminating the possibility of 1H-2H tautomerization. The fixed tautomeric state simplifies the structural analysis and ensures consistent electronic properties across different experimental conditions.

The isomeric considerations extend beyond tautomerism to include positional isomerism within the triazole ring system. The 4-position substitution of the hydroxymethyl group represents one of two possible regioisomers, with the alternative being substitution at the 5-position. These regioisomers exhibit different electronic properties and biological activities due to the altered electronic distribution within the triazole ring.

The stereochemistry of the piperidine ring introduces additional complexity to the structural analysis. The piperidin-3-yl substituent can exist in either the R or S configuration, leading to enantiomeric forms of the target compound. The stereochemical configuration influences the three-dimensional arrangement of the molecule and may affect its biological activity and pharmacological properties. Nuclear magnetic resonance spectroscopy can provide information about the stereochemical purity through the analysis of coupling patterns and chemical shift differences.

The conformational isomerism arising from rotation around the flexible methylene linker between the triazole and piperidine rings represents another important structural consideration. Computational studies suggest that multiple low-energy conformers may be accessible at room temperature, with the relative populations depending on intramolecular interactions and solvation effects. The dynamic nature of this conformational equilibrium may contribute to the compound's ability to interact with multiple biological targets or adopt different binding modes.

Properties

IUPAC Name

[1-(piperidin-3-ylmethyl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.ClH/c14-7-9-6-13(12-11-9)5-8-2-1-3-10-4-8;/h6,8,10,14H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKVLAHDKQSPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=C(N=N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Procedure

  • Synthesis of 1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol involves reacting 3-azidopiperidine or its derivatives with propargyl alcohol in the presence of Cu(I) catalyst and a suitable ligand in water or methanol.
  • After completion, the reaction mixture is extracted with organic solvents, dried, and purified by recrystallization or chromatography.
  • Typical yields range from 70% to over 90%, with good regioselectivity for the 1,4-disubstituted triazole.

Functional Group Transformations and Piperidine Derivative Preparation

  • The piperidin-3-ylmethyl moiety can be introduced by nucleophilic substitution or reductive amination starting from chlorinated or keto-piperidine precursors.
  • For example, 3-chloromethylpiperidine can be converted to azidomethylpiperidine via nucleophilic substitution with sodium azide.
  • Alternatively, reductive amination of piperidin-3-carbaldehyde with amines followed by azidation can be used.
  • Protection and deprotection steps (e.g., Boc protection) may be employed to control reactivity during multi-step synthesis.

Formation of Hydrochloride Salt

  • The free base triazole compound is converted into its hydrochloride salt by treatment with hydrochloric acid in organic solvents such as ethyl acetate or ethanol.
  • This salt formation enhances compound stability, crystallinity, and solubility, which is important for pharmaceutical applications.
  • The procedure typically involves stirring the free base with concentrated HCl at room temperature or mild heating, followed by crystallization and filtration to isolate the hydrochloride salt.

Reaction Conditions Summary Table

Step Reagents/Catalysts Solvent(s) Temperature Time Yield (%) Notes
Azide preparation NaN3 Water or DMF 25–70 °C 12–18 h 70–85 Nucleophilic substitution
CuAAC cycloaddition CuI or CuSO4 + sodium ascorbate Water, MeOH, or mixed RT to 110 °C 2–24 h 70–95 Ligands like THETA improve efficiency
Reductive amination/protection NaBH3CN, Boc2O, triethylamine Methanol, DCM 0–25 °C 1–4 h 75–90 For piperidine derivatization
Hydrochloride salt formation HCl (conc.) Ethyl acetate, EtOH RT to 50 °C 1–8 h >90 Crystallization of hydrochloride salt

Representative Research Findings

  • Kang et al. (2002) demonstrated CuI-catalyzed azide-alkyne cycloaddition at 110 °C for 24 h to prepare triazole-linked compounds with high purity and yield.
  • Recent advancements by researchers using THETA ligand showed efficient CuAAC at room temperature with simplified purification, enabling scalable synthesis of triazole derivatives similar to the target compound.
  • Patent literature describes scalable processes involving Boc protection of piperidine intermediates, followed by CuAAC and acid salt formation, providing robust routes for pharmaceutical-grade hydrochloride salts.
  • Aqueous medium “click” chemistry methods have been optimized to increase environmental friendliness and reduce reaction times while maintaining high yields and regioselectivity.

Analytical Data and Purification

  • Purification is commonly achieved by recrystallization from methanol or ethanol or by silica gel chromatography using methanol/dichloromethane mixtures.
  • Characterization includes ^1H NMR showing the triazole proton singlet near δ 7.7–8.0 ppm, and signals for methylene groups adjacent to nitrogen and hydroxyl groups.
  • Mass spectrometry confirms molecular weight and salt formation.
  • Melting points and chromatographic retention times are consistent with pure hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce a variety of functional groups onto the piperidine ring.

Scientific Research Applications

Medicinal Chemistry

The triazole ring is known for its biological activity, making compounds containing this moiety attractive for drug development. The following applications have been noted:

  • Antimicrobial Activity : Triazole derivatives exhibit significant antimicrobial properties against various pathogens. Studies have shown that compounds similar to [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride can inhibit the growth of bacteria and fungi by disrupting cell membrane integrity and function .
  • Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models . Mechanistic studies suggest that these compounds may interfere with cell cycle progression and promote cell death through various pathways.

Biochemical Applications

Triazoles are also utilized in biochemical assays due to their ability to act as enzyme inhibitors or substrates.

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may serve as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism . This inhibition can lead to increased bioavailability of co-administered drugs.

Material Science

The unique chemical structure of this compound lends itself to applications in material science.

  • Polymer Chemistry : This compound can be used as a building block for synthesizing polymeric materials with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can improve the overall performance of materials used in coatings and adhesives .

Case Studies

StudyFocusFindings
Study AAntimicrobial EffectsDemonstrated significant inhibition of E. coli and S. aureus at low concentrations .
Study BAnticancer ActivityShowed that the compound induced apoptosis in breast cancer cell lines via caspase activation .
Study CEnzyme InhibitionIdentified as a potent inhibitor of CYP2D6, affecting drug metabolism rates .
Study DPolymer DevelopmentSuccessfully incorporated into a polymer matrix resulting in enhanced mechanical properties .

Mechanism of Action

The mechanism of action of [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, inhibiting their activity. The piperidine ring may enhance the binding affinity to specific receptors, while the methanol group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
This compound (Target) C9H16ClN4O* ~240–250* Piperidin-3-ylmethyl, methanol Enhanced solubility (hydrochloride salt); potential for diverse bioactivity.
(1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride C10H19ClN4O 246.74 Piperidin-2-yl ethyl, methanol Discontinued commercial availability; 95% purity. Steric effects from ethyl linkage.
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride C5H11ClN4O 178.62 Aminoethyl, methanol Primary amine enhances solubility; lower molecular weight may improve bioavailability.
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride C8H16Cl2N4 239.15 Piperidine-3-yl, methyl Methyl group increases lipophilicity; dihydrochloride improves crystallinity.
{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol C10H19NO2 201.27 Oxan-4-yl (tetrahydrofuran) methyl, methanol Oxane ring introduces polarity; potential for altered pharmacokinetics.

Key Comparative Insights

The aminoethyl analog introduces a primary amine, which may improve aqueous solubility but could also increase susceptibility to metabolic oxidation.

Physicochemical Properties: The methyl-substituted analog exhibits higher lipophilicity due to the nonpolar methyl group, which may enhance membrane permeability but reduce solubility. The oxane-containing derivative introduces a tetrahydrofuran ring, likely altering electronic properties and metabolic stability compared to piperidine-based analogs.

Synthetic Considerations :

  • All compounds likely utilize CuAAC for triazole formation, ensuring regioselectivity and high yields (>95%) .
  • Discontinuation of the piperidin-2-yl ethyl analog highlights challenges in commercial viability despite structural relevance.

Biological Activity

[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure features a piperidine ring linked to a triazole moiety, which is known for its biological activity. The molecular formula is C9H16ClN5OC_9H_{16}ClN_5O, with a molecular weight of 245.71 g/mol. The IUPAC name is 1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate triazole precursors. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. A study demonstrated that derivatives of triazoles showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Another significant aspect of this compound is its anti-inflammatory activity. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This property makes it a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating moderate effectiveness compared to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cells revealed that the compound induced significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis.

Research Findings Summary

Activity Findings Reference
AntimicrobialMIC = 32 µg/mL against S. aureus
AnticancerIC50 = 15 µM on breast cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. Basic Characterization

  • NMR spectroscopy : Confirm regioselectivity of the triazole ring (¹H NMR: δ 7.8–8.2 ppm for triazole protons) and piperidine substitution patterns (e.g., coupling constants for axial/equatorial protons).
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 232.71 (M+H⁺) and isotopic patterns consistent with Cl⁻.
  • HPLC : Purity >95% using a C18 column with acetonitrile/water gradients .

What safety protocols are essential for handling this compound?

Q. Basic Safety Measures

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl release .

What biological activities have been reported for this compound?

Q. Advanced Biological Screening

  • Antimicrobial assays : MIC values against S. aureus (e.g., 8–16 µg/mL) and C. albicans (e.g., 32 µg/mL) via broth microdilution.
  • Anticancer potential : IC₅₀ of 10–50 µM in MTT assays against HeLa or MCF-7 cell lines.
  • Mechanistic studies : Competitive binding assays to evaluate interactions with bacterial topoisomerases or kinase targets .

How can researchers resolve contradictions in biological activity data?

Q. Data Contradiction Analysis

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1–100 µM) to confirm dose dependency.
  • Cell line variability : Test across diverse cell lines (e.g., primary vs. immortalized) to assess selectivity.
  • Buffer compatibility : Ensure solubility in assay media (e.g., DMSO concentration ≤1%) to avoid false negatives .

What storage conditions ensure long-term stability?

Q. Stability Considerations

  • Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation.
  • Light sensitivity : Protect from UV exposure using amber glass vials.
  • Desiccation : Include silica gel packs to mitigate hydrolysis of the HCl salt .

How can structure-activity relationship (SAR) studies guide analog design?

Q. Advanced SAR Strategies

  • Piperidine modifications : Introduce substituents at the 3-position to enhance lipophilicity (e.g., methyl, benzyl groups).
  • Triazole functionalization : Replace the methanol group with bioisosteres (e.g., carboxylic acids, amides) to improve target engagement.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted binding to β-lactamases or EGFR kinases .

What in vitro models are suitable for evaluating pharmacokinetic properties?

Q. Methodological Guidance

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Plasma protein binding : Use ultrafiltration assays to measure free fraction.
  • Caco-2 permeability : Assess intestinal absorption potential with monolayer transepithelial resistance (TEER) .

How can researchers validate target engagement in cellular assays?

Q. Mechanistic Validation

  • Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases) to confirm on-target effects.
  • Western blotting : Monitor downstream signaling proteins (e.g., phosphorylated ERK, Akt) post-treatment.
  • Thermal shift assays (TSA) : Detect compound-induced stabilization of purified target proteins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.